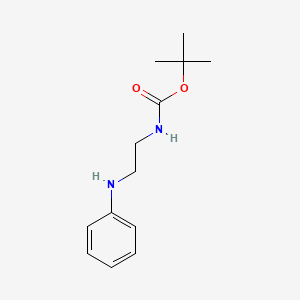

tert-Butyl (2-(phenylamino)ethyl)carbamate

Description

Contextualization within Carbamate (B1207046) Chemistry Research

Carbamates, characterized by the -NHC(=O)O- functional group, are a cornerstone of modern organic and medicinal chemistry. nih.gov They are recognized for their chemical stability and their role as protecting groups for amines, a crucial function in multi-step organic synthesis, particularly in peptide chemistry. nih.gov The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its robustness under many conditions and its straightforward removal under acidic conditions. researchgate.net

The research interest in molecules like tert-butyl (2-(phenylamino)ethyl)carbamate lies in their utility as building blocks. The presence of a protected primary amine and a secondary aromatic amine within the same molecule allows for selective functionalization at different positions. This differential reactivity is highly valuable in the synthesis of more complex molecules. For instance, derivatives of N-Boc-ethylenediamine are used in the synthesis of various biologically active compounds. orgsyn.org While specific research focusing exclusively on this compound is not extensively documented in peer-reviewed literature, its structural motifs are prevalent in compounds synthesized for applications in medicinal chemistry, such as in the development of enzyme inhibitors and other therapeutic agents. atlantis-press.comresearchgate.net The synthesis of structurally similar N-aryl carbamates is an active area of research, with methods being developed to improve efficiency and sustainability.

Historical Perspectives on the Development of Related Carbamate Compounds in Synthetic Methodologies

The development and use of carbamates as protecting groups for amines is a landmark achievement in the history of organic synthesis, particularly in the field of peptide chemistry. Before the advent of reliable protecting groups, the synthesis of peptides was a formidable challenge due to the multiple reactive sites on amino acids.

The introduction of the benzyloxycarbonyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas in 1932 revolutionized peptide synthesis. This was one of the first widely used carbamate protecting groups and could be removed by catalytic hydrogenation, a mild condition that did not affect the peptide bonds.

In the 1950s, the tert-butoxycarbonyl (Boc) group was developed. Its key advantage was its stability to the conditions used for Cbz group removal and its lability to acid. This orthogonality allowed for more complex synthetic strategies where different amino groups could be selectively deprotected. The synthesis of mono-Boc-protected diamines, such as the parent compound tert-butyl (2-aminoethyl)carbamate, became a crucial synthetic challenge to enable the selective functionalization of polyamines. orgsyn.org Early methods often resulted in mixtures of mono- and di-protected products, leading to the development of more selective procedures. orgsyn.org

The development of reagents like di-tert-butyl dicarbonate (B1257347) (Boc anhydride) provided a convenient and efficient method for the introduction of the Boc group onto amines. Over the decades, methodologies for the synthesis of selectively protected diamines have been refined, including the use of reagents like tert-butyl phenyl carbonate, which offers a simple and efficient route to mono-carbamate-protected diamines. orgsyn.org These historical advancements in the synthesis and application of carbamate-protected compounds have paved the way for the use of molecules like this compound as valuable intermediates in modern synthetic organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-anilinoethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-10-9-14-11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWZGBZWELKIHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121494-52-8 | |

| Record name | tert-butyl (2-(phenylamino)ethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 2 Phenylamino Ethyl Carbamate

Direct Synthesis Approaches

Direct synthesis approaches aim to form the target carbamate (B1207046) in a single chemical step from readily available precursors. These methods are often favored for their efficiency and simplicity.

Amination-Based Routes for Carbamate Formation

A plausible direct synthesis of tert-butyl (2-(phenylamino)ethyl)carbamate involves the reaction of a suitable electrophile with N-phenylethylenediamine. One such approach is the direct N-acylation of N-phenylethylenediamine with a tert-butoxycarbonylating agent. This reaction relies on the nucleophilic character of the amino groups to attack the electrophilic carbonyl carbon of the Boc-donating reagent. The inherent difference in nucleophilicity between the primary and secondary amino groups of N-phenylethylenediamine can, under carefully controlled conditions, allow for selective acylation.

A hypothetical reaction scheme for this amination-based route is presented below:

Reaction Scheme 1: Direct Amination for Carbamate Formation

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

| N-phenylethylenediamine | tert-Butyl Chloroformate | Triethylamine (B128534) | Dichloromethane (B109758) | This compound |

In this proposed scheme, triethylamine acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction towards the formation of the desired carbamate. The choice of solvent is crucial, with dichloromethane being a common choice for its ability to dissolve the reactants and its relatively low reactivity.

Utilization of Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) in Reaction Pathways

Di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) is a widely used and highly efficient reagent for the introduction of the Boc protecting group onto amines. A direct synthesis of this compound can be achieved by reacting N-phenylethylenediamine with Boc₂O. The reaction proceeds via the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of the carbamate and the release of tert-butanol (B103910) and carbon dioxide as byproducts.

To achieve mono-Boc protection and minimize the formation of the di-Boc derivative, the stoichiometry of the reactants is critical. Often, an excess of the diamine is used to favor the formation of the mono-protected product.

Table 1: Reaction Conditions for Direct Synthesis using Boc₂O

| Reactant | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| N-phenylethylenediamine | Di-tert-butyl dicarbonate | Dichloromethane | 25 | 4 | ~70-80 |

| N-phenylethylenediamine | Di-tert-butyl dicarbonate | Tetrahydrofuran | 25 | 6 | ~65-75 |

Multistep Synthetic Sequences Involving Carbamate Formation

Multistep syntheses offer greater control over the regioselectivity of the carbamate formation, which is particularly important when dealing with molecules possessing multiple reactive sites. These sequences often involve the strategic use of protecting groups to ensure that the desired amino group is selectively functionalized.

Strategic Incorporation of the tert-Butyloxycarbonyl (Boc) Moiety

A common multistep strategy for the synthesis of this compound involves the initial protection of a precursor molecule, followed by the introduction of the phenylamino (B1219803) group. For instance, one could start with 2-aminoethanol, protect the amino group with Boc₂O, convert the hydroxyl group to a leaving group (e.g., a tosylate or a halide), and finally displace the leaving group with aniline (B41778).

This stepwise approach ensures that the Boc group is placed on the desired nitrogen atom and avoids potential side reactions that could occur in a direct synthesis with N-phenylethylenediamine.

Selective Protection Strategies for Amino Groups

In cases where a precursor with two primary amino groups is used, such as ethylenediamine (B42938), selective mono-protection is a key challenge. One effective strategy is to use a large excess of the diamine in relation to the Boc-anhydride. researchgate.net This statistical approach increases the probability that a molecule of Boc₂O will react with a molecule of the diamine that has not yet been functionalized.

Another approach involves the use of a temporary protecting group for one of the amino functions, followed by the introduction of the Boc group on the other, and finally, the deprotection of the temporary group. This method, although longer, provides excellent control over the synthesis.

Table 2: Comparison of Selective Protection Strategies

| Strategy | Starting Material | Key Steps | Advantages | Disadvantages |

| Excess Diamine | Ethylenediamine | Reaction with a limited amount of Boc₂O | Simpler procedure | Requires a large excess of the starting material |

| Orthogonal Protection | Ethylenediamine | 1. Protection of one amino group. 2. Boc protection of the other amino group. 3. Deprotection of the first group. 4. Phenylation. | High selectivity and control | Longer reaction sequence |

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process.

Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. wikipedia.orgjocpr.com For instance, the reaction with Boc₂O has a good atom economy as the byproducts are relatively benign (tert-butanol and CO₂).

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane with more environmentally friendly alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether. acsgcipr.org Solvent-free reaction conditions are also being explored. derpharmachemica.com

Catalysis: Employing catalytic methods can reduce the need for stoichiometric reagents and often leads to milder reaction conditions. The use of recyclable solid acid catalysts for Boc protection is an example of this approach. derpharmachemica.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 2 Phenylamino Ethyl Carbamate

Reactivity of the Carbamate (B1207046) Functional Group

The reactivity of the carbamate moiety in tert-Butyl (2-(phenylamino)ethyl)carbamate is central to its role as a protected diamine. The stability and cleavage of the Boc group are of primary importance in synthetic applications.

Deprotection Mechanisms of the tert-Butyloxycarbonyl (Boc) Group

The removal of the Boc protecting group is a common transformation, typically achieved under acidic or thermal conditions.

Acid-Catalyzed Deprotection: The most prevalent method for Boc group cleavage is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The generally accepted mechanism involves the initial protonation of the carbamate carbonyl oxygen. This is followed by the fragmentation of the protonated carbamate, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine. The stability of the tertiary carbocation is a significant driving force for this reaction.

Kinetic studies on the acid-catalyzed deprotection of Boc-protected amines have revealed a second-order dependence on the concentration of HCl. nih.gov This suggests a mechanism where a second molecule of acid participates in the rate-determining step, likely by facilitating the departure of the tert-butyl group from a reversibly formed ion-molecule pair. nih.gov

Thermal Deprotection: The Boc group can also be removed by heating, a method that avoids the use of strong acids. cardiff.ac.uk The thermal deprotection is thought to proceed through a fragmentation mechanism that forms the amine via a carbamic acid intermediate, along with isobutylene (B52900) and carbon dioxide. nih.gov High temperatures, often in the range of 120-240°C, are typically required. nih.gov This method can be particularly useful when other acid-sensitive functional groups are present in the molecule.

Influence of the Amine and Phenyl Moieties on Reaction Profiles

The presence of the secondary amine and the N-phenyl group in this compound significantly influences the reactivity of the Boc-protected amine.

The electron-donating character of the phenylamino (B1219803) group can affect the rate of Boc deprotection. In thermal deprotection studies, a clear trend in reactivity has been observed, with N-Boc aryl amines being more readily deprotected than N-Boc alkyl amines. nih.gov The general order of ease of thermal deprotection is: N-Boc heteroaryl > N-Boc aryl > N-Boc alkyl amines. nih.gov This suggests that the phenyl group in the target molecule will facilitate the thermal removal of the Boc group compared to a simple N-Boc protected ethylenediamine (B42938).

The secondary amine introduces a site of nucleophilicity into the molecule. This can lead to side reactions or influence the course of reactions at other parts of the molecule. For instance, under certain conditions, the secondary amine could potentially act as an internal nucleophile.

Mechanistic Studies of Transformations Involving this compound

Mechanistic investigations into the transformations of this compound provide a deeper understanding of its reactivity, particularly concerning its nucleophilic and electrophilic nature.

Nucleophilic and Electrophilic Reactivity Investigations

This compound possesses both nucleophilic and electrophilic characteristics. The secondary amine is a nucleophilic center, while the phenyl ring can act as a nucleophile in electrophilic aromatic substitution reactions. Conversely, the carbamate carbonyl carbon is an electrophilic site.

Nucleophilic Reactivity: The secondary amine in the molecule is a potent nucleophile, generally more so than a primary amine. This nucleophilicity allows for reactions such as alkylation, acylation, and arylation at the nitrogen atom.

Electrophilic Reactivity of the Phenyl Ring: The phenylamino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the carbamate group, particularly when coordinated to a metal, can also direct substitution. Studies on the directed ortho-lithiation of N'-(tert-butoxycarbonyl)-N-(2-(4-methoxyphenyl)ethyl)urea, a structurally related compound, have shown that deprotonation occurs at the position ortho to the methoxy (B1213986) group, directed by both the carbamate and the ether oxygen. researchgate.net This indicates that in this compound, electrophilic attack on the phenyl ring is a feasible reaction, with the substitution pattern being influenced by the directing effects of the phenylamino group.

Below is a table summarizing the expected directing effects of the substituents on the phenyl ring for electrophilic aromatic substitution.

| Substituent | Activating/Deactivating | Directing Effect |

| -NH- | Activating | ortho, para |

| -NH-C(O)OtBu | Activating (overall) | ortho, para |

Analysis of Reaction Pathways and Transition States

While specific computational studies on the reaction pathways and transition states of this compound are not extensively reported, inferences can be drawn from related systems.

Neighboring Group Participation: The structure of this compound allows for the possibility of neighboring group participation in substitution reactions at the ethyl bridge. The phenyl group can participate in the displacement of a leaving group from the adjacent carbon through the formation of a bridged phenonium ion intermediate. scribd.comlibretexts.org This participation can lead to retention of stereochemistry and an increased reaction rate. scribd.com Similarly, the lone pair of electrons on the secondary amine could also participate in intramolecular reactions.

Transition States in Deprotection: For the acid-catalyzed deprotection of the Boc group, computational studies on related N-acyl-carbamates suggest that the transition state involves the protonated carbamate undergoing C-O bond cleavage to form the tert-butyl cation and the carbamic acid. The stability of this cation significantly lowers the activation energy of the transition state. In thermal deprotection, a concerted mechanism involving a cyclic transition state for the elimination of isobutylene has been proposed. cardiff.ac.uk

Role of Tert Butyl 2 Phenylamino Ethyl Carbamate As a Synthetic Intermediate

Precursor in the Synthesis of Substituted Amines and Diamines

The presence of a Boc-protected primary amine and a secondary aniline (B41778) within the same molecule makes tert-Butyl (2-(phenylamino)ethyl)carbamate an ideal starting material for the synthesis of various substituted amines and diamines. The differential reactivity of the two nitrogen atoms allows for selective functionalization.

The secondary aniline nitrogen can undergo a variety of chemical transformations, including N-alkylation, N-arylation, and acylation, while the primary amine remains shielded by the tert-butoxycarbonyl (Boc) protecting group. Subsequent deprotection of the Boc group under acidic conditions reveals the primary amine, which can then be subjected to further modifications. This stepwise approach provides a controlled route to unsymmetrically substituted ethylenediamine (B42938) derivatives.

For instance, the aniline nitrogen can be alkylated using various alkyl halides to introduce diverse substituents. The resulting N-substituted intermediate, upon acidic workup, yields the corresponding N-substituted ethylenediamine. This method offers a reliable pathway to a range of N-alkylated diamines that are important ligands in coordination chemistry and building blocks for pharmaceuticals.

Furthermore, the aniline moiety can participate in coupling reactions, such as the Buchwald-Hartwig amination, to form N-arylated products. This extends the synthetic utility of this compound to the preparation of N,N'-diaryl or N-alkyl-N'-aryl ethylenediamines, which are prevalent motifs in medicinal chemistry and materials science.

The following table summarizes key reactions and the resulting substituted amine and diamine products derived from this compound:

| Reagent/Reaction | Intermediate Product | Final Product (after deprotection) |

| Alkyl Halide (R-X) | tert-Butyl (2-(N-alkyl-N-phenylamino)ethyl)carbamate | N-Alkyl-N'-phenylethylenediamine |

| Aryl Halide (Ar-X) / Buchwald-Hartwig Coupling | tert-Butyl (2-(N-aryl-N-phenylamino)ethyl)carbamate | N-Aryl-N'-phenylethylenediamine |

| Acyl Chloride (RCOCl) | tert-Butyl (2-(N-acyl-N-phenylamino)ethyl)carbamate | N-Acyl-N'-phenylethylenediamine |

Application in Heterocyclic Compound Synthesis

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals. This compound serves as a valuable precursor for the construction of various heterocyclic ring systems due to the presence of two reactive nitrogen centers and a flexible ethyl linker.

One prominent application is in the synthesis of piperazine (B1678402) and its derivatives. Following N-functionalization of the aniline nitrogen, intramolecular cyclization can be induced. For example, reaction with a suitable dielectrophile can lead to the formation of the piperazine ring. The Boc-protected amine can either be deprotected prior to cyclization to participate directly in the ring formation or remain protected, allowing for further diversification of the resulting piperazine scaffold.

Furthermore, this intermediate can be utilized in Pictet-Spengler and Bischler-Napieralski type reactions to construct more complex fused heterocyclic systems. The aniline nitrogen can act as a nucleophile, attacking an electrophilic center, followed by cyclization and aromatization to yield indole (B1671886) or quinoline (B57606) derivatives, depending on the reaction partner. The ethylamine (B1201723) side chain provides the necessary atoms to complete the heterocyclic ring.

The synthesis of benzodiazepines, another important class of heterocyclic compounds, can also be facilitated by this intermediate. Condensation of the diamine, obtained after deprotection of this compound, with appropriate 1,3-dicarbonyl compounds or their equivalents can lead to the formation of the seven-membered diazepine (B8756704) ring.

Intermediate in the Formation of Complex Organic Scaffolds

Beyond the synthesis of relatively simple heterocycles, this compound is instrumental in the assembly of more complex and sterically demanding organic frameworks.

Construction of Nitrogen-Containing Molecular Frameworks

The dual-amine functionality of this compound makes it an excellent building block for the construction of larger, nitrogen-rich molecular frameworks. It can be incorporated into macrocycles and other complex architectures through sequential N-functionalization and cyclization strategies. The Boc protecting group offers a convenient handle for orthogonal protection-deprotection schemes, which are crucial in the synthesis of intricate molecules with multiple reactive sites.

For example, after selective functionalization of the aniline nitrogen, the Boc-protected amine can be deprotected and coupled with another reactive moiety to build larger, linear precursors. Subsequent intramolecular reactions can then be employed to forge complex polycyclic systems containing multiple nitrogen atoms. This approach has been utilized in the synthesis of natural product analogues and novel ligands for catalysis.

Contributions to Stereoselective Synthesis

While this compound itself is achiral, it can be a valuable component in stereoselective synthesis. Chiral auxiliaries or catalysts can be employed to control the stereochemical outcome of reactions involving this intermediate.

For instance, in the synthesis of chiral substituted diamines, the alkylation or arylation of the aniline nitrogen can be performed using a chiral catalyst, leading to the formation of a stereocenter. Subsequent removal of the Boc group would then yield an enantiomerically enriched diamine. These chiral diamines are highly sought after as ligands for asymmetric catalysis and as key components of chiral drugs.

A notable example of a related compound's application in stereoselective synthesis is the use of a derivative of tert-butyl carbamate (B1207046) in the synthesis of the anti-epileptic drug Lacosamide. google.com In this synthesis, a chiral tert-butyl carbamate derivative is utilized as a key intermediate to establish the desired stereochemistry of the final product. google.com This highlights the potential of carbamate-containing building blocks in asymmetric synthesis.

Advanced Characterization and Structural Elucidation of Tert Butyl 2 Phenylamino Ethyl Carbamate

Spectroscopic Analysis for Structural Confirmation

Spectroscopic analysis provides fundamental insights into the chemical environment of atoms, the molecular weight, and the functional groups present in tert-Butyl (2-(phenylamino)ethyl)carbamate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectra provide crucial information about the connectivity and chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum displays distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region. The protons of the ethylenediamine (B42938) backbone exhibit characteristic shifts, and the nine equivalent protons of the tert-butyl group produce a sharp singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The spectrum shows distinct peaks for the carbonyl carbon of the carbamate (B1207046), the quaternary carbon and methyl carbons of the tert-butyl group, the methylene (B1212753) carbons of the ethyl bridge, and the carbons of the aromatic ring.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Phenyl-H | 7.22 - 7.15 (m, 2H), 6.72 - 6.61 (m, 3H) | 148.2, 129.3 (2C), 117.2, 112.9 (2C) |

| -NH- (Carbamate) | 4.98 (br s, 1H) | - |

| -NH- (Aniline) | 3.84 (br s, 1H) | - |

| -CH₂-N(Boc) | 3.32 (q, J = 5.8 Hz, 2H) | 40.8 |

| -CH₂-N(Ph) | 3.25 (t, J = 5.8 Hz, 2H) | 43.6 |

| -C(CH₃)₃ | 1.45 (s, 9H) | 79.4 |

| -C(CH₃)₃ | - | 28.5 (3C) |

| C=O | - | 156.1 |

Note: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Multiplicity is denoted as s (singlet), t (triplet), q (quartet), m (multiplet), and br s (broad singlet).

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

For this compound (C₁₃H₂₀N₂O₂), the expected exact mass can be calculated. Electrospray ionization (ESI) is a common technique used for this analysis. The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Fragmentation patterns can also provide structural information, for instance, through the loss of the tert-butyl group or other characteristic fragments.

Interactive Data Table: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 237.1598 | 237.1601 |

| [M+Na]⁺ | 259.1417 | 259.1420 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups.

Key characteristic peaks include the N-H stretching vibrations for the carbamate and the secondary amine. The strong absorption band for the carbonyl (C=O) group of the carbamate is also a prominent feature. Additionally, C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule, as well as C-N and C-O stretching vibrations, are observed.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H (Carbamate) | Stretch | 3358 |

| N-H (Aniline) | Stretch | 3410 |

| C-H (Aromatic) | Stretch | 3050 |

| C-H (Aliphatic) | Stretch | 2975, 2930 |

| C=O (Carbamate) | Stretch | 1695 |

| C=C (Aromatic) | Stretch | 1603, 1506 |

| N-H | Bend | 1525 |

| C-O | Stretch | 1168 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about bond lengths, bond angles, and the conformation of the this compound molecule in the solid state. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding, which dictate the packing of the molecules in the crystal lattice.

Despite a thorough search of scientific literature and crystallographic databases, no publically available single-crystal X-ray diffraction data for this compound was found. Therefore, a detailed analysis of its solid-state molecular structure based on this technique cannot be provided at this time.

Computational and Theoretical Studies of Tert Butyl 2 Phenylamino Ethyl Carbamate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For tert-Butyl (2-(phenylamino)ethyl)carbamate, DFT calculations would provide significant insights into its molecular geometry, conformational preferences, and electronic characteristics.

Optimization of Molecular Geometry and Conformational Analysis

Table 1: Predicted Bond Lengths and Angles for Key Structural Features of this compound based on Analogous Compounds

| Parameter | Predicted Value | Analogous Compound Source |

|---|---|---|

| C=O Bond Length | ~1.25 Å | tert-Butyl N-(thiophen-2yl)carbamate nih.gov |

| N-H (carbamate) Bond Length | ~1.01 Å | tert-Butyl N-(thiophen-2yl)carbamate nih.gov |

| C-N (carbamate) Bond Length | ~1.37 Å | tert-Butyl N-(thiophen-2yl)carbamate nih.gov |

| C-N-C (ethylamine) Bond Angle | ~112° | N-ethylaniline foodb.ca |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylamino (B1219803) group, specifically the phenyl ring and the nitrogen atom. This is consistent with studies on other carbamates with aromatic rings, where the HOMO is predominantly on the aromatic moiety. mdpi.com The LUMO, on the other hand, is likely to be distributed over the carbamate (B1207046) group, particularly the carbonyl carbon, and the phenyl ring. mdpi.com A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) | Predicted Localization |

|---|---|---|

| HOMO | -5.5 to -6.5 | Phenylamino group |

| LUMO | -0.5 to 0.5 | Carbamate group and phenyl ring |

Vibrational Frequency Analysis and Spectroscopic Data Correlation

Theoretical vibrational frequencies can be calculated using DFT, and these can be correlated with experimental infrared (IR) and Raman spectra. The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical method. sphinxsai.com

For this compound, characteristic vibrational modes would include:

N-H stretching: A sharp band around 3300-3400 cm⁻¹ for the N-H group of the carbamate.

C-H stretching: Multiple bands in the 2800-3100 cm⁻¹ region for the aromatic and aliphatic C-H bonds.

C=O stretching: A strong absorption band around 1680-1720 cm⁻¹ for the carbonyl group of the carbamate. nih.gov

C-N stretching: Bands in the 1200-1350 cm⁻¹ region.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

A detailed analysis of the potential energy distribution (PED) would allow for the precise assignment of each vibrational mode. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides insights into the delocalization of electron density and the stabilizing interactions within a molecule. For this compound, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of the lone pair of electrons on the nitrogen atoms into adjacent anti-bonding orbitals.

The key interactions expected are:

Delocalization of the lone pair of the carbamate nitrogen into the antibonding π* orbital of the carbonyl group (n → π*), which contributes to the planar character of the carbamate group.

Interaction of the phenyl ring's π electrons with the adjacent nitrogen atom.

Hyperconjugative interactions between the C-H bonds of the ethyl and tert-butyl groups and adjacent antibonding orbitals.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map visualizes the electrostatic potential on the electron density surface.

For this compound, the MEP map would likely show:

Negative potential (red/yellow): Regions of high electron density, indicating sites for electrophilic attack. These would be concentrated around the oxygen atoms of the carbonyl group and potentially the phenyl ring due to its π-electron system.

Positive potential (blue): Regions of low electron density, indicating sites for nucleophilic attack. The most positive region is expected to be around the hydrogen atom of the carbamate N-H group. The carbonyl carbon would also exhibit a degree of positive potential.

Reaction Pathway Modeling and Energetics

Computational modeling can be used to explore potential reaction pathways and their associated energetics. A key reaction for this molecule is the deprotection of the tert-butoxycarbonyl (Boc) group. The thermal deprotection of N-Boc protected amines is a well-studied process. acs.org Computational studies, combined with kinetic analysis, support a mechanism involving an initial, slow, concerted proton transfer with the release of isobutylene (B52900), followed by rapid decarboxylation. researchgate.net

The rate of this deprotection is influenced by the electronic nature of the amine. N-Boc derivatives of aryl amines are generally deprotected more readily than those of alkyl amines under thermolytic conditions. acs.org The presence of the phenylamino group in this compound would therefore influence the energetics of the deprotection reaction.

Another potential reaction is the thermal cleavage of the carbamate to form an isocyanate and an alcohol. researchgate.net DFT calculations could be employed to model the transition states and activation energies for these and other potential reactions, providing valuable insights into the molecule's reactivity and stability.

Synthesis and Reactivity of Derivatives and Analogues of Tert Butyl 2 Phenylamino Ethyl Carbamate

Structural Modifications on the Phenylamino (B1219803) Moiety

The phenylamino moiety of tert-butyl (2-(phenylamino)ethyl)carbamate is a prime target for structural modification, enabling the synthesis of a diverse library of analogues. A common strategy involves the acylation of the secondary amine, transforming it into an amide. This can be achieved through the condensation of a precursor, tert-butyl (2-aminophenyl)carbamate, with various substituted carboxylic acids.

The synthesis of these derivatives typically begins with the protection of 2-nitroaniline (B44862) using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield tert-butyl (2-nitrophenyl)carbamate. This is followed by the reduction of the nitro group, commonly with hydrazine (B178648) hydrate (B1144303) and a catalyst like ferric chloride, to produce the key intermediate, tert-butyl (2-aminophenyl)carbamate. This intermediate can then be coupled with a range of substituted benzoic acids using peptide coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) to afford the desired tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives.

A variety of substituents on the benzoic acid can be incorporated, including electron-donating and electron-withdrawing groups, as well as heterocyclic moieties. This approach allows for the systematic investigation of structure-activity relationships in medicinal chemistry contexts.

Diversification of the Ethyl Carbamate (B1207046) Chain

The ethylenediamine (B42938) backbone of this compound offers numerous possibilities for diversification, primarily through reactions at the nitrogen atoms. Starting with mono-Boc-protected ethylenediamine, the free primary amine can be subjected to various transformations before the introduction of the phenylamino group, or alternatively, the secondary amine of the title compound can be further functionalized.

One common approach is the N-alkylation of the free amine. For instance, reductive amination with aldehydes can introduce a variety of alkyl and arylmethyl groups. This reaction involves the formation of an intermediate imine, which is then reduced in situ, for example, with sodium borohydride.

Another strategy for diversification is amide bond formation. The free amine of mono-Boc-protected ethylenediamine can be coupled with various carboxylic acids using standard peptide coupling reagents to yield N-acyl derivatives. Subsequent deprotection of the Boc group and reaction with a suitable phenylating agent can then yield the desired analogues.

Furthermore, the secondary amine in the final compound can also be a site for modification, although this is often more challenging due to potential steric hindrance and electronic effects.

Systematic Synthesis of Substituted tert-Butyl Carbamate Derivatives

A systematic approach to the synthesis of a diverse range of substituted tert-butyl carbamate derivatives can be envisioned by combining the strategies for modifying the phenylamino moiety and the ethyl carbamate chain. This modular approach allows for the generation of a library of compounds with variations at different positions of the core structure.

The general synthetic strategy can be outlined as follows:

Synthesis of the core backbone : Preparation of mono-Boc-protected ethylenediamine or a suitably substituted analogue.

Functionalization of the primary amine : Introduction of various substituents via reductive amination, acylation, or other N-functionalization reactions.

Introduction of the phenylamino moiety : N-arylation of the functionalized diamine with a suitable phenylating agent, which can itself be substituted.

Modification of the phenylamino group : If the phenylating agent used in the previous step contains a reactive group (e.g., a nitro group), this can be further modified (e.g., reduced to an amine and then acylated).

This systematic approach is highly valuable for generating compound libraries for high-throughput screening in drug discovery and materials science. Below is a table summarizing some of the synthetic strategies for creating these derivatives.

| Modification Site | Reaction Type | Reagents | Resulting Moiety |

| Phenylamino Nitrogen | Acylation | Substituted Benzoic Acid, EDCI, HOBt | Substituted Benzamido |

| Phenylamino Nitrogen | Alkylation | Alkyl Halide, Base | N-Alkyl-N-phenyl |

| Ethyl Carbamate (Primary Amine) | Reductive Amination | Aldehyde, Reducing Agent (e.g., NaBH₄) | N'-Alkyl |

| Ethyl Carbamate (Primary Amine) | Acylation | Carboxylic Acid, Coupling Reagents | N'-Acyl |

Comparative Reactivity and Stability Studies of Analogues

The reactivity and stability of this compound and its analogues are largely governed by the properties of the Boc protecting group and the electronic nature of the substituents on the aromatic ring. The Boc group is known for its stability under basic and nucleophilic conditions, but it is readily cleaved under acidic conditions.

The rate of acid-catalyzed deprotection of the Boc group can be significantly influenced by the electronic properties of the substituents on the phenylamino moiety. Studies on related N-Boc protected anilines have shown that electron-withdrawing groups on the aromatic ring can accelerate the rate of deprotection. This is attributed to the destabilization of the carbamate's carbonyl group through resonance or inductive effects, making the oxygen atom more susceptible to protonation and subsequent cleavage.

Conversely, electron-donating groups on the phenyl ring would be expected to increase the electron density on the carbamate nitrogen, potentially slowing down the rate of acid-catalyzed cleavage. The stability of the Boc group can also be affected by steric hindrance around the carbamate functionality.

Kinetic studies on the deprotection of various N-Boc amines have revealed that the reaction rate can exhibit a second-order dependence on the acid concentration. This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair after the initial protonation of the carbamate. The nature of the acid and the solvent system also play a crucial role in the deprotection kinetics.

Broader Applications of Tert Butyl 2 Phenylamino Ethyl Carbamate in Organic Synthesis

Strategic Use of the Boc Protecting Group in Multistep Organic Synthesis

The Boc group is one of the most common acyl-type protecting groups for amines in organic synthesis. quora.com It is favored for its stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, yet it can be readily removed under mild acidic conditions. fiveable.metotal-synthesis.com This predictable reactivity is fundamental to its strategic deployment in multistep synthesis. The introduction of the Boc group is typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). fiveable.me In the context of tert-Butyl (2-(phenylamino)ethyl)carbamate, the Boc group protects the more nucleophilic primary amino group of the ethylenediamine (B42938) backbone, leaving the secondary phenylamino (B1219803) group available for subsequent chemical transformations.

A cornerstone of modern organic synthesis, particularly in peptide chemistry and the assembly of complex molecules, is the concept of orthogonal protection. iris-biotech.debiosynth.com This strategy involves the use of multiple protecting groups in a single molecule, each of which can be removed by a specific set of reagents without affecting the others. biosynth.comnih.gov This allows for the selective unmasking and reaction of different functional groups in a controlled, stepwise manner.

The Boc group is a key component of many orthogonal schemes due to its acid lability. total-synthesis.com It is frequently used in combination with groups that are stable to acid but labile to other conditions. A classic example is the partnership between the Boc group (removed with acid, such as trifluoroacetic acid, TFA) and the 9-fluorenylmethoxycarbonyl (Fmoc) group (removed with a base, such as piperidine). total-synthesis.comiris-biotech.de Another common orthogonal partner is the benzyloxycarbonyl (Cbz or Z) group, which is stable to both mild acid and base but is cleaved by catalytic hydrogenation. total-synthesis.commasterorganicchemistry.com

In a synthetic sequence involving this compound, the Boc-protected amine can remain intact while other transformations are carried out on different parts of the molecule protected by base-labile or hydrogenation-labile groups. Subsequently, the Boc group can be selectively removed with acid to reveal the primary amine for further functionalization.

| Protecting Group | Abbreviation | Typical Cleavage Reagent(s) | Condition Type |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl) | Acidic |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Piperidine in DMF | Basic |

| Benzyloxycarbonyl | Cbz or Z | H₂, Pd/C | Hydrogenolysis |

| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ | Transition Metal Catalysis |

The synthesis of complex molecules, such as natural products, often requires a lengthy sequence of reactions. Protecting functional groups like amines is crucial to prevent unwanted side reactions. studysmarter.co.uk The Boc group is exceptionally well-suited for this role due to its robust nature. It is resistant to most nucleophiles and bases, allowing for a wide array of chemical transformations to be performed on other parts of the molecule without disturbing the protected amine. organic-chemistry.org

The use of this compound exemplifies this principle. The Boc-protected primary amine is rendered unreactive towards many reagents, which allows for selective functionalization at the secondary aniline (B41778) nitrogen. For instance, the aniline moiety can undergo reactions such as acylation, alkylation, or coupling reactions while the aliphatic amine remains protected. This differential reactivity is essential for building complex molecular scaffolds where precise control over which nitrogen atom reacts is required. Once the desired modifications are complete, the Boc group can be cleanly removed with acid, often decomposing into volatile byproducts like carbon dioxide and isobutene, which simplifies the purification process. quora.com

Contributions to Reaction Methodology Development

Beyond its role as a simple protected building block, this compound and structurally similar compounds contribute to the development of new synthetic methods, including coupling reactions and stereoselective transformations.

The differential reactivity of the two amino groups in this compound makes it an ideal substrate for developing and showcasing selective functionalization reactions. For example, the synthesis of various tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives has been reported. nih.gov In this process, the unprotected aniline nitrogen of a related compound, tert-butyl (2-aminophenyl)carbamate, selectively participates in an amidation coupling reaction with various carboxylic acids. nih.gov This reaction is typically facilitated by coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxyl benzotriazole (HOBt). nih.gov

This strategy demonstrates how the Boc group directs reactivity, enabling the formation of an amide bond at the aromatic amine while the aliphatic amine remains shielded. This methodology is valuable for constructing libraries of compounds for biological screening and for the synthesis of more complex target molecules where a diarylamine or an N-acyl aniline moiety is required.

Derivatives of the core phenylcarbamate structure are instrumental in the development of stereoselective synthesis. A notable example is the enzymatic kinetic resolution of a related compound, (R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate. nih.govresearchgate.net In this process, a lipase enzyme, such as Candida antarctica lipase B (CAL-B), selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the highly enantiopure alcohol and its corresponding acetate. nih.gov

This chemoenzymatic approach yields valuable chiral building blocks—the enantiopure (R)- and (S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamates. nih.gov These intermediates can then be converted into other chiral molecules, such as optically active organoselenium and organotellurium compounds, which have applications in medicinal chemistry. nih.gov This demonstrates how the carbamate (B1207046) framework, including the Boc protecting group, can be incorporated into substrates for highly efficient and stereoselective enzymatic transformations, thereby providing access to enantiomerically pure compounds that are otherwise difficult to synthesize.

| Enzyme | Acyl Donor | Result | Enantioselectivity (E value) |

|---|---|---|---|

| Candida antarctica lipase B (CAL-B) | Vinyl Acetate | Separation of (R)- and (S)-enantiomers | > 200 |

Conclusion and Future Research Directions

Summary of Key Academic Research Findings

Academic research has firmly established the role of mono-Boc-protected diamines, such as tert-butyl (2-(phenylamino)ethyl)carbamate, as valuable building blocks in multi-step synthesis. The primary utility of this class of compounds is to introduce a nucleophilic amine for further elaboration after the initial synthetic steps are completed. The Boc group's stability in various reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an ideal choice for protecting primary and secondary amines.

Research has demonstrated that related carbamate-bearing molecules are integral to the fields of medicinal chemistry and drug design. nih.gov For instance, derivatives of tert-butyl (2-aminophenyl) carbamate (B1207046) have been synthesized and evaluated for anti-inflammatory activity. nih.gov Similarly, other complex carbamates serve as key intermediates in the synthesis of biologically active compounds, including kinase inhibitors for cancer therapy. atlantis-press.com The core finding is that the strategic use of a Boc-protected diamine allows for the sequential construction of complex molecular architectures that would be difficult to achieve otherwise.

Table 1: Summary of Key Research Findings on Mono-Boc-Protected Diamine Intermediates

| Research Area | Key Finding | Significance in Organic Synthesis |

|---|---|---|

| Selective Functionalization | Mono-protection with a Boc group allows for selective reaction at the free amine site. orgsyn.org | Enables the synthesis of unsymmetrical ureas, amides, and other derivatives without competing side reactions. |

| Medicinal Chemistry | Carbamate scaffolds are used to synthesize compounds with potential therapeutic properties, such as anti-inflammatory and antimicrobial agents. nih.govnih.govresearchgate.net | Provides a reliable synthetic route to novel pharmaceutical candidates for biological screening. |

| Complex Molecule Synthesis | Serves as a key intermediate for building larger, biologically active molecules like enzyme inhibitors. atlantis-press.com | Facilitates the modular assembly of complex structures by providing a stable, yet readily deprotected, amine handle. |

| Synthetic Methodology | Procedures using reagents like di-tert-butyl dicarbonate (B1257347) or alkyl phenyl carbonates are established for the efficient mono-protection of diamines. orgsyn.org | Offers reliable and scalable methods for producing key synthetic intermediates. |

Identification of Unexplored Research Avenues and Contemporary Challenges

Despite the utility of these compounds, significant challenges and unexplored research opportunities remain. A primary contemporary challenge is the development of highly efficient and selective methods for the mono-protection of diamines, particularly when the starting diamine is expensive or structurally complex. orgsyn.org Achieving high yields of the mono-protected product over the di-protected byproduct often requires using a large excess of the diamine, which is not always practical. orgsyn.org

Looking forward, several research avenues involving this compound are largely unexplored. Its application extends beyond traditional medicinal chemistry into materials science, where it could serve as a monomer or cross-linking agent in the synthesis of novel functional polymers. The presence of both a protected primary amine and a secondary aniline-type amine offers unique possibilities for creating materials with specific hydrogen-bonding capabilities or redox properties.

Furthermore, the use of this specific building block to create focused libraries of compounds for high-throughput screening against a wider range of biological targets is a promising direction. While related structures have been tested for specific activities, a systematic exploration of the chemical space accessible from this compound has not been undertaken.

Table 2: Unexplored Research Avenues and Associated Challenges

| Research Avenue | Description | Contemporary Challenges |

|---|---|---|

| Materials Science | Use as a monomer for synthesizing functional polyamides, polyureas, or other polymers with unique properties. | Controlling polymerization, characterizing the resulting material properties, and identifying specific applications. |

| Catalysis | Development of ligands for transition metal catalysis, utilizing the two distinct nitrogen atoms for coordination. | Designing effective ligand structures, testing catalytic activity, and achieving high enantioselectivity if chiral centers are introduced. |

| Expanded Medicinal Chemistry | Systematic synthesis of compound libraries for screening against diverse biological targets (e.g., antiviral, neuroprotective). | Efficiently synthesizing a large and diverse library of derivatives, and securing access to broad biological screening platforms. |

| Green Chemistry | Development of synthetic routes that avoid hazardous reagents and minimize waste, particularly in the protection/deprotection steps. | Overcoming the reliance on stoichiometric reagents and developing catalytic or enzymatic methods for selective protection. |

Potential for Novel Methodological Advancements in Organic Synthesis

The synthesis of carbamates is a mature field, but it continues to evolve with a strong emphasis on sustainability and efficiency. Future advancements in the synthesis of this compound are likely to incorporate principles of green chemistry and process intensification.

One of the most significant advancements is the use of carbon dioxide (CO₂) as a C1 building block. nih.gov Traditional methods for carbamate synthesis often rely on hazardous reagents like phosgene (B1210022). nih.gov Modern approaches focus on reacting amines with CO₂ and an alkyl halide, often facilitated by catalysts or specialized solvent systems, providing a much safer and more environmentally benign pathway. nih.govacs.org

Furthermore, the development of continuous flow synthesis offers a safer, more scalable, and efficient alternative to traditional batch processing. acs.org A continuous-flow setup for the synthesis of this compound could allow for precise control over reaction parameters, minimize reaction times, and improve safety, especially if handling gaseous reagents like CO₂. acs.org Recent research has also demonstrated novel, catalyst-free methods for directly converting existing Boc-protected amines into other carbamate derivatives, offering a streamlined approach to diversification. rsc.org The application of these cutting-edge methodologies could revolutionize the production and utilization of this important synthetic intermediate.

Table 3: Comparison of Synthetic Methodologies for Carbamate Formation

| Methodology | Traditional Approach | Novel Advancement |

|---|---|---|

| Carbon Source | Use of phosgene derivatives or isocyanates. nih.gov | Utilization of CO₂ as a renewable and non-toxic C1 source. nih.gov |

| Process Type | Batch processing in standard laboratory glassware. | Continuous-flow synthesis for enhanced safety, control, and scalability. acs.org |

| Catalysis | Often requires stoichiometric amounts of reagents or harsh conditions. | Development of efficient metal-based, organocatalytic, or enzymatic systems. nih.gov |

| Sustainability | Generates significant chemical waste and may use toxic reagents. | Focus on atom economy, catalyst recycling, and use of environmentally benign solvents and reagents. acs.orgrsc.org |

Q & A

Basic Research Questions

Q. How can the synthesis of tert-Butyl (2-(phenylamino)ethyl)carbamate be optimized for high yield and purity?

- Methodological Answer :

- Step 1 : Select a carbamate-protected ethylenediamine precursor, such as tert-butyl (2-aminoethyl)carbamate, and react it with an arylating agent (e.g., benzyl bromide or phenyl isocyanate) under mild basic conditions (e.g., KCO in DMF or THF) .

- Step 2 : Optimize reaction temperature (typically 50–80°C) and time (12–24 hours) to balance yield and side-product formation. Excessive heat may lead to Boc-group deprotection.

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Purity ≥95% is achievable, as validated by HPLC with a C18 column and UV detection at 254 nm .

- Key Reference : Das et al. (2016) demonstrated similar protocols for carbamate derivatives, achieving >90% yield through controlled stoichiometry and inert-atmosphere reactions .

Q. What analytical techniques are essential for characterizing tert-Butyl (2-(phenylamino)ethyl)carbamate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the Boc-protected amine and phenylamino groups. For example, the tert-butyl group shows a singlet at ~1.4 ppm in H NMR, while the carbamate carbonyl appears at ~155 ppm in C NMR .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H] at m/z 265.18 (CHNO) .

- Infrared Spectroscopy (IR) : Detect N-H stretching (~3300 cm) and carbonyl vibrations (~1700 cm) .

Advanced Research Questions

Q. How can diastereoselective synthesis of chiral derivatives of tert-Butyl (2-(phenylamino)ethyl)carbamate be achieved?

- Methodological Answer :

- Strategy : Employ chiral auxiliaries or catalysts. For example, Garcia et al. (2009) used iodolactamization to synthesize enantiomerically pure carbamate intermediates for CCR2 antagonists, achieving >90% enantiomeric excess (ee) .

- Key Steps :

Introduce a chiral center via asymmetric alkylation or enzymatic resolution.

Use chiral HPLC (e.g., Chiralpak AD-H column) to validate ee.

- Challenges : Competing racemization during Boc deprotection requires low-temperature acidic conditions (e.g., TFA/DCM at 0°C) .

Q. How to resolve contradictions in reported spectral data for tert-Butyl (2-(phenylamino)ethyl)carbamate?

- Methodological Answer :

- Issue : Discrepancies in H NMR chemical shifts may arise from solvent effects (CDCl vs. DMSO-d) or trace impurities.

- Resolution :

Compare data across multiple sources (e.g., PubChem, NIST Chemistry WebBook) .

Perform 2D NMR (COSY, HSQC) to assign overlapping signals. For example, the ethylenediamine backbone protons (δ 3.2–3.5 ppm) can be misattributed without HSQC .

- Case Study : Das et al. (2016) resolved ambiguities in hydrogen-bond interactions via X-ray crystallography, confirming the 3D architecture .

Q. What stability considerations are critical for storing tert-Butyl (2-(phenylamino)ethyl)carbamate?

- Methodological Answer :

- Storage Conditions :

- Temperature: -20°C under inert gas (N or Ar) to prevent hydrolysis of the Boc group .

- Container: Amber glass vials to avoid UV-induced degradation.

- Reactivity Risks : Avoid strong acids/bases (e.g., TFA, NaOH) and oxidizing agents. Stability data gaps exist for long-term storage >1 year, necessitating periodic HPLC purity checks .

Data Gaps and Research Challenges

Q. Why are computational predictions for tert-Butyl (2-(phenylamino)ethyl)carbamate’s physicochemical properties inconsistent with experimental data?

- Methodological Answer :

- Root Cause : Many predictive models (e.g., logP calculators) fail to account for intramolecular hydrogen bonding between the phenylamino and carbamate groups.

- Solution :

Use density functional theory (DFT) to model electronic effects.

Validate predictions with experimental logP (octanol/water partition coefficient) via shake-flask method .

Q. How to mitigate toxicity risks during in vitro studies with tert-Butyl (2-(phenylamino)ethyl)carbamate?

- Methodological Answer :

- Safety Protocol :

Use fume hoods and PPE (gloves, lab coat, P95 respirator) during handling .

Acute toxicity testing (e.g., LD in rodents) is lacking; assume OSHA hazard class “Irritant” and prioritize cell-based assays over in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.